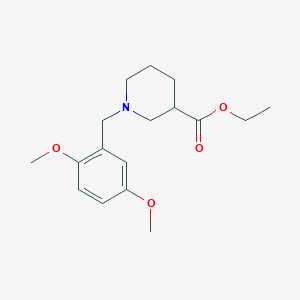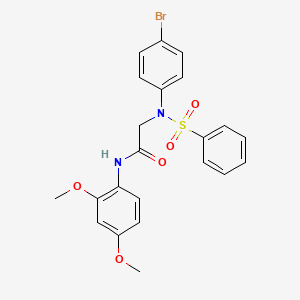![molecular formula C18H19N5O2 B4998118 1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4998118.png)
1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as TRODAT-1, is a radioligand used in medical imaging to visualize dopamine transporters (DATs) in the brain. The DAT is a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, and its dysfunction has been implicated in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione binds to the DAT with high affinity, and its radiolabel allows for the visualization of DATs in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The amount of radioligand that accumulates in the brain is proportional to the density of DATs, providing a quantitative measure of dopamine transporter availability.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects, as it is used solely as a diagnostic tool for imaging DATs in the brain.
实验室实验的优点和局限性
One advantage of using 1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is its high affinity and selectivity for DATs, which allows for accurate and reliable imaging of dopamine transporters in vivo. However, its use is limited by the need for specialized imaging equipment and the potential for radiation exposure.
未来方向
Future research on 1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione may focus on developing more sensitive and specific imaging techniques for visualizing DATs in the brain, as well as exploring its potential as a diagnostic tool for other neurological disorders beyond Parkinson's disease and ADHD. Additionally, further studies may investigate the role of dopamine transporters in drug addiction and other psychiatric disorders, and the potential for this compound imaging to aid in the development of new treatments for these conditions.
合成方法
1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 1,3-dibromo-2-phenylpropanone, followed by cyclization with sodium hydride and 2,5-dioxopyrrolidine. The resulting compound is then labeled with a radioactive isotope, typically iodine-123 or fluorine-18, for use in imaging studies.
科学研究应用
1-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical settings as a tool for imaging DATs in the brain. Its high affinity and selectivity for DATs make it a valuable tool for investigating the role of dopamine in various neurological disorders, as well as for monitoring the effectiveness of treatments targeting the dopaminergic system.
属性
IUPAC Name |
1-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16-13-15(17(25)23(16)14-5-2-1-3-6-14)21-9-11-22(12-10-21)18-19-7-4-8-20-18/h1-8,15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEUAUILLXNBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4998056.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)


![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)
![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![5-(4-bromophenyl)-3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4998105.png)
![4-ethyl-1,3-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4998112.png)
![ethyl [1-({[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4998121.png)
![1-[(5-bromo-2-furyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4998125.png)
![N-isopropyl-2-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4998129.png)
![4-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4998135.png)